1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine
Description
The compound 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine features a pyrazole core substituted with benzyl and benzyloxy groups at positions 1 and 3, respectively. The 4-position of the pyrazole is linked via a carbonyl group to a 4-methylpiperidine moiety. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-19-12-14-26(15-13-19)24(28)22-17-27(16-20-8-4-2-5-9-20)25-23(22)29-18-21-10-6-3-7-11-21/h2-11,17,19H,12-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDIJDIIUWKPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine typically involves multiple steps, including the formation of the pyrazole ring, benzylation, and subsequent coupling with a piperidine derivative. One common method involves the reaction of 1-benzyl-3-(benzyloxy)-1H-pyrazole with 4-methylpiperidine under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Piperazine/Piperidine Linkages
- 1-(4-(1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone (CAS: 1014066-89-7) Structure: Differs by replacing 4-methylpiperidine with a piperazine ring and an acetyl group. Molecular Formula: C24H26N4O3 vs. C24H27N3O3 (target compound, inferred). The acetyl group may alter solubility or metabolic stability compared to the methyl group on piperidine .
Imidazolidinone Derivatives ()
- Compound 93e: 1-Benzyl-3-(benzyloxy)-4-(((2,2,6,6-tetramethylpiperidin-1-yl)oxy)methyl)imidazolidin-2-one Structure: Imidazolidinone core vs. pyrazole; includes a tetramethylpiperidinyloxy group. Molecular Weight: 451.61 g/mol vs. ~417.5 g/mol (target compound, estimated). Functional Impact: The imidazolidinone ring and bulky tetramethylpiperidine substituent likely reduce conformational flexibility, affecting target binding .
Benzamide-Piperidine Derivatives ()
- 1-[2-(4-Methoxyphenylamino)benzoyl]-4-methylpiperidine (Compound IX) Structure: Benzamide linkage vs. pyrazole-carbonyl; methoxyphenyl substitution vs. benzyloxy. The methoxy group may enhance electron-donating effects compared to benzyloxy .
Pyrazole-4-carbaldehydes ()
- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) Structure: Carbaldehyde group at pyrazole-4 vs. carbonyl-piperidine; nitro substituent. Properties: Exhibited antioxidant activity (IC50: 12.3 µM in DPPH assay).
Structural and Functional Analysis Table
Biological Activity
1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.4 g/mol. Its structure features a pyrazole ring substituted with a benzyl group, a benzyloxy group, and a carbonyl moiety, which may contribute to its biological activities.
The precise mechanism of action for this compound is not fully elucidated; however, compounds in the pyrazole class are known to interact with various biological targets. These include:
- Enzyme Inhibition : Pyrazoles may serve as inhibitors for certain enzymes involved in metabolic pathways.
- Receptor Modulation : They can act on various receptors, potentially influencing neurotransmission and other physiological processes.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. A notable study demonstrated that pyrazoles can enhance the efficacy of traditional chemotherapeutics like doxorubicin by exhibiting synergistic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties. Research has shown that certain derivatives possess notable antifungal activities against a range of pathogens. The potential for these compounds to act as effective antimicrobial agents is an area of ongoing investigation .
Antiviral Activity
Some pyrazole derivatives have been explored for antiviral applications, particularly against viruses such as herpes simplex virus type-1 (HSV-1). The effectiveness of these compounds often depends on their structural modifications and substitution patterns .
Study 1: Anticancer Efficacy
In a study involving the synthesis of new pyrazole derivatives, researchers found that specific substitutions led to enhanced cytotoxic effects against breast cancer cells. The combination of these pyrazoles with doxorubicin resulted in improved treatment outcomes compared to doxorubicin alone .
Study 2: Antimicrobial Properties
A series of synthesized pyrazoles were tested against various fungal strains. Results indicated significant antifungal activity, suggesting that structural modifications could enhance efficacy against resistant strains .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
